molecular formula C12H13N3 B12315802 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1027595-67-0

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12315802
CAS No.: 1027595-67-0
M. Wt: 199.25 g/mol
InChI Key: LVXGKCQDNDGCPP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of both imidazole and tetrahydroisoquinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while tetrahydroisoquinoline is a partially saturated isoquinoline derivative. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a tetrahydroisoquinoline precursor under acidic or basic conditions. For instance, the reaction between 2-aminobenzylamine and glyoxal in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur on both the imidazole and tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the tetrahydroisoquinoline moiety can produce fully saturated isoquinoline derivatives.

Scientific Research Applications

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The tetrahydroisoquinoline moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the imidazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

CAS No.

1027595-67-0

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H13N3/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12/h1-6,11,15H,7-8H2,(H,13,14)

InChI Key

LVXGKCQDNDGCPP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C3=NC=CN3

Origin of Product

United States

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